(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine
Overview
Description
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine is a morpholine derivative with a unique structural feature: the tert-butyl(dimethyl)silyl group attached to the oxygen atom. This group imparts distinct reactivity patterns and plays a crucial role in various chemical and biological contexts .
Synthesis Analysis
The synthesis of this compound involves the selective introduction of the tert-butyl(dimethyl)silyl group onto the morpholine scaffold. Several synthetic routes exist, including silylation reactions using appropriate reagents. Researchers have explored both conventional and catalytic methods to achieve this transformation. The choice of conditions and protecting groups significantly influences the yield and selectivity .
Molecular Structure Analysis
The molecular structure of This compound consists of a morpholine ring with an oxygen atom linked to the tert-butyl(dimethyl)silyl group. The bulky nature of the tert-butyl group affects steric interactions, making it an intriguing moiety for further investigation. X-ray crystallography and NMR spectroscopy provide valuable insights into its three-dimensional arrangement .
Chemical Reactions Analysis
- Biocatalysis : Recent studies highlight its potential in biocatalytic processes, where the crowded group influences enzyme activity and substrate specificity .
Physical and Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine depends on its specific application. In biosynthetic pathways, it may serve as a precursor for more complex molecules. Its role in biodegradation pathways remains an active area of investigation. Additionally, the tert-butyl(dimethyl)silyl group’s influence on enzyme-substrate interactions contributes to its biological relevance .
Safety and Hazards
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine should be handled with care due to its potential reactivity. Standard laboratory safety protocols apply, including proper ventilation, protective gear, and waste disposal procedures. Consult relevant safety data sheets for specific guidelines .
Future Directions
Properties
IUPAC Name |
tert-butyl-dimethyl-[[(3S)-morpholin-3-yl]methoxy]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-9-10-8-13-7-6-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWANLISJGBDU-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624554 | |
Record name | (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211053-45-1 | |
Record name | (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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